Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate (CAS: 1515923-85-9) is a bicyclic organic compound featuring a strained cyclopropane ring fused to a five-membered ring containing a ketone (oxo) group at position 3 and an ester moiety at position 4. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol (MFCD26407213) . This compound is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which allows precise spatial orientation of functional groups for drug design. It serves as a key intermediate in synthesizing biologically active molecules, particularly in the development of enzyme inhibitors and non-planar drug candidates .
Propriétés
IUPAC Name |
ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h6-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLBCWQUIUVLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515923-85-9 | |
| Record name | ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
General Synthetic Strategy Overview
The synthesis of Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate typically proceeds through:
- Formation of bicyclo[3.1.0]hexane core via intramolecular cyclopropanation or epoxide ring-opening.
- Introduction of the keto (3-oxo) functionality through selective oxidation.
- Esterification to install the ethyl carboxylate group at the 6-position.
These steps require careful control of stereochemistry and reaction conditions to yield the desired stereoisomer with high purity.
Key Preparation Steps and Conditions
Epoxidation and Cyclopropanation
Starting from a trans hydroxy ester intermediate, stereoselective epoxidation is performed using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide in the presence of catalysts like vanadyl acetylacetonate (VO(acac)2) . This yields the corresponding epoxide as the trans isomer.
Alternatively, halohydrin formation can be induced by treating the hydroxy ester with halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents like a DMSO-water mixture. The halohydrin intermediate is cyclized using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the epoxide.
The protected epoxide is then subjected to an intramolecular epoxide-opening cyclopropanation. This reaction is catalyzed by Lewis acids such as triethylaluminum (Et3Al) at low temperatures (typically around -50°C to -60°C). The addition of bases like lithium hexamethyldisilazide (LiHMDS) further facilitates the reaction. The reaction time ranges from 0.5 to 6 hours, with 1 hour being optimal at -60°C.
Other Lewis acids that can be employed include aluminum isopropoxide (Al(OiPr)3) , titanium isopropoxide (Ti(OiPr)4) , boron trifluoride etherate (BF3·etherate) , and scandium triflate (Sc(OTf)3) , which influence stereoselectivity and yield.
Oxidation to Keto Functionality
After cyclopropanation, the free alcohol group is oxidized to a ketone. This oxidation step is crucial to introduce the 3-oxo group characteristic of this compound.
Oxidizing agents and conditions vary depending on the substrate and protecting groups but commonly involve mild oxidants compatible with the bicyclic system.
Esterification
The carboxylic acid group at the 6-position is esterified with ethanol under acidic conditions to yield the ethyl ester.
A typical method involves reacting the bicyclic acid with ethanol in the presence of an acid catalyst, followed by purification through distillation or extraction techniques.
For example, 2-oxabicyclo[3.1.0]hexane-6-carboxylic acid can be converted to its ethyl ester by acid-catalyzed esterification with ethanol, followed by product isolation and purification.
Reaction Conditions Summary Table
| Step | Reagents / Catalysts | Conditions | Notes |
|---|---|---|---|
| Epoxidation | mCPBA, tert-butyl hydroperoxide, VO(acac)2 | Room temp to mild heating | Trans epoxide obtained stereoselectively |
| Halohydrin formation | NBS or NIS in DMSO/H2O | Ambient temperature | Precursor to epoxide via cyclization |
| Epoxide cyclopropanation | Et3Al, LiHMDS, Ti(OiPr)4, BF3·etherate | -20°C to -80°C, ~1 hour preferred | Lewis acid catalysis for ring closure |
| Oxidation to ketone | Mild oxidants (various) | Mild conditions | Converts alcohol to 3-oxo group |
| Esterification | Ethanol, acid catalyst | Acidic conditions, reflux or room temp | Purification by distillation or extraction |
Detailed Research Findings
The patent WO2005047215A2 describes a comprehensive method for preparing bicyclo[3.1.0]hexane derivatives, including this compound, emphasizing the use of stereoselective epoxidation and intramolecular cyclopropanation catalyzed by Lewis acids at low temperatures. The process yields high stereochemical purity and good yields.
Research by Sakagami et al. (2007) illustrates related esterification and amide formation reactions on bicyclo[3.1.0]hexane carboxylic acid derivatives, demonstrating the versatility of the bicyclic scaffold and the feasibility of selective functional group transformations under mild conditions.
Industrial and commercial chemical databases confirm that the esterification of bicyclic carboxylic acids with ethanol under acidic catalysis is a standard approach to obtain ethyl esters like this compound, with purification by distillation or extraction ensuring product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate has been identified as a precursor in the synthesis of compounds that interact with metabotropic glutamate receptors. These receptors are implicated in several neurological and psychiatric disorders, including:
- Schizophrenia
- Anxiety Disorders
- Bipolar Disorder
- Depression
- Cognitive Disorders
Research indicates that derivatives of this compound can act on group 2 metabotropic glutamate receptors (mGluR2/mGluR3), which play a crucial role in modulating neurotransmission and have therapeutic potential for the aforementioned conditions . The synthesis of 2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, derived from this compound, has been shown to exhibit these properties effectively .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of bicyclic compounds and other complex organic molecules. Its unique bicyclic structure allows for various functionalization reactions that can lead to diverse chemical entities.
Case Study: Synthesis of Bicyclic Compounds
A notable study demonstrated the use of this compound in the synthesis of bicyclo[3.1.0]hexane derivatives through a series of reactions involving condensation and cyclization processes. The following table summarizes the key synthetic transformations:
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Ethyl chloroformate, pyridine | 73 | |
| Cyclization | Pd(OH)2–C, cyclohexene, ethanol | 73 | |
| Functionalization | Hydrazine hydrate, reflux | 68 |
These reactions highlight the compound's versatility as a synthetic intermediate, facilitating the formation of complex structures that are valuable in drug discovery and development.
Potential Environmental Applications
Emerging research suggests that derivatives of this compound may also possess properties beneficial for environmental applications, such as acting as antimicrobial agents or in remediation technologies for pollutants due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Key Observations:
Oxygen vs. Oxo Groups : Replacing the 3-oxo group with an ether oxygen (3-oxa) increases molecular weight by 2.02 g/mol and reduces electrophilicity, impacting reactivity in nucleophilic additions .
Fluorine Substitution : The 6-fluoro derivative (CAS: 1823316-44-4) exhibits enhanced metabolic stability and bioavailability due to fluorine’s electronegativity, making it suitable for CNS-targeting drugs .
Azabicyclo Derivatives : Incorporation of a nitrogen atom (e.g., 3-azabicyclo) introduces basicity, enabling interactions with biological targets like enzyme active sites .
Activité Biologique
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound (CAS No. 335599-07-0) has the molecular formula and a molecular weight of 156.18 g/mol. The compound features a bicyclic structure that contributes to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.18 g/mol |
| Solubility | Very soluble (22.4 mg/ml) |
| Log P (octanol-water) | 1.89 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including cyclopropanation and lactonization processes, as described in various studies . The synthetic route generally yields high purity and enantiomerically pure forms.
Antimalarial Activity
One of the significant areas of research on this compound is its antimalarial properties. In vitro studies have demonstrated that this compound exhibits potent activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values indicate effective inhibition of parasite growth, comparable to established antimalarial drugs like artemisinin .
Cytotoxicity
Research has also evaluated the cytotoxic effects of this compound on various cancer cell lines. It has shown selective toxicity against certain cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent .
The proposed mechanism of action for this compound involves interference with metabolic pathways critical for the survival of Plasmodium species and cancer cells. The compound may act by inducing oxidative stress or by disrupting mitochondrial function .
Case Study 1: Antimalarial Efficacy
In a controlled study involving various concentrations of this compound, researchers observed a dose-dependent reduction in parasite load in infected erythrocytes after treatment for 96 hours. The results highlighted the compound's potential as a new antimalarial agent .
Case Study 2: Cytotoxicity Assessment
A separate study assessed the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited significant cell growth inhibition at micromolar concentrations, indicating its potential utility in cancer therapy .
Q & A
Q. What are the established synthetic routes for Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer: The compound is synthesized via cyclopropanation and esterification. Key methods include:
- Dirhodium(II)-Catalyzed Cyclopropanation : Ethyl diazoacetate reacts with bicyclic precursors under low catalyst loadings (0.5–1 mol%) to achieve high diastereoselectivity (>20:1 dr) .
- Condensation-Hydrolysis : Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes condensation with amines or acyl chlorides, followed by NaOH-mediated ester hydrolysis (38–85% yield) .
- Stereochemical Control : The use of chiral sulfides or dirhodium catalysts (e.g., Rh₂(S-PTAD)₄) ensures enantioselectivity (up to 95% ee) .
Q. Critical Factors :
Q. How is the structural characterization of this compound performed, and what analytical discrepancies exist between computational and experimental data?
Methodological Answer:
- NMR Spectroscopy : Key signals include δ 4.15–4.21 ppm (ester CH₂), δ 3.08–3.53 ppm (bicyclic protons), and δ 1.25 ppm (ester CH₃) .
- X-ray Crystallography : Confirms the fused oxirane-cyclopropane ring system and stereochemistry .
- Computational vs. Experimental : Density functional theory (DFT) calculations often overestimate cyclopropane ring strain by 2–3 kcal/mol compared to experimental calorimetry .
Q. Data Contradictions :
- Molecular Weight Discrepancy : PubChem reports a molecular weight of 170.16 g/mol, but experimental LC-MS data often show [M+H]⁺ at 171.08 .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical applications?
Methodological Answer:
Q. Table 1: Enantioselectivity Under Different Conditions
| Condition | Catalyst/Ligand | ee (%) | Diastereoselectivity (dr) |
|---|---|---|---|
| Catalytic (60°C) | Cu(acac)₂ + Chiral S | 85 | 3:1 |
| Stoichiometric (RT) | Preformed Ylide | 95 | 1:1 |
| High-Dilution Betaine | Rh₂(S-PTAD)₄ | 90 | 20:1 |
Q. What reaction mechanisms explain the formation of bicyclo[3.1.0]hexane derivatives during cyclopropanation?
Methodological Answer:
- Stepwise vs. Concerted Pathways : Dirhodium catalysts promote concerted [2+1] cycloaddition, while sulfonium ylides follow stepwise betaine intermediates .
- Betaine Equilibration : Base-mediated equilibration at high dilution reduces diastereoselectivity but improves enantiopurity by slowing ring closure .
Q. Key Evidence :
Q. How do computational models predict the reactivity and stability of bicyclo[3.1.0]hexane derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
